molecular formula C26H27ClO3 B1672733 Fispemifene CAS No. 341524-89-8

Fispemifene

Cat. No.: B1672733
CAS No.: 341524-89-8
M. Wt: 422.9 g/mol
InChI Key: NKZTZAQIKKGTDB-QPLCGJKRSA-N
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Description

Preparation Methods

Fispemifene can be synthesized using ospemifene as a starting material. The synthetic route involves several steps, including the formation of intermediate compounds and the use of specific reaction conditions . The industrial production methods for this compound are based on these synthetic routes, ensuring the compound’s purity and yield.

Chemical Reactions Analysis

Fispemifene undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Properties

IUPAC Name

2-[2-[4-[(Z)-4-chloro-1,2-diphenylbut-1-enyl]phenoxy]ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27ClO3/c27-16-15-25(21-7-3-1-4-8-21)26(22-9-5-2-6-10-22)23-11-13-24(14-12-23)30-20-19-29-18-17-28/h1-14,28H,15-20H2/b26-25-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKZTZAQIKKGTDB-QPLCGJKRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)OCCOCCO)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=C(/C2=CC=CC=C2)\C3=CC=C(C=C3)OCCOCCO)/CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90870330
Record name Fispemifene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90870330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

422.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

341524-89-8
Record name Fispemifene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=341524-89-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fispemifene [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0341524898
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fispemifene
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06640
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Fispemifene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90870330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Fispemifene
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3VZ2833V08
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does Fispemifene interact with its target and what are the downstream effects?

A1: this compound (Z-2-{2-[4-(4-Chloro-1,2-diphenylbut-1-enyl)-phenoxy]ethoxy}-ethanol) is a selective estrogen receptor modulator (SERM) [, , ]. It binds to estrogen receptors, acting as an agonist or antagonist depending on the target tissue []. In the prostate, this compound exhibits anti-estrogenic effects by blocking estrogen-induced expression of biomarkers like progesterone receptor (PR) and Fos-related antigen 2 (Fra2) [, ]. This anti-estrogenic activity is believed to contribute to its anti-inflammatory effects in the prostate, as demonstrated by a decrease in the number of inflamed acini and reduced prolactin concentration in serum [, ].

Q2: Can you elaborate on the connection between this compound's anti-estrogenic effects and its anti-inflammatory action in the prostate?

A2: While the exact mechanism is not fully elucidated, studies suggest a strong link between estrogen and prostatic inflammation [, ]. Elevated estrogen levels, particularly in the context of a decreased testosterone-to-estradiol ratio, are believed to promote inflammation in the prostate []. This compound, by blocking estrogenic action in the prostate, disrupts this pathway. This is supported by observations of reduced inflammatory markers and decreased immune cell infiltration in the prostate following this compound treatment [, ].

Q3: What is the significance of the experimental model used to study this compound and prostatic inflammation?

A3: The Noble rat model is particularly relevant for studying prostatic inflammation because it mimics the cellular composition and inflammation patterns observed in human prostatitis [, ]. The model utilizes a combined treatment of testosterone and estradiol, creating a hormonal milieu with a decreased testosterone-to-estradiol ratio, similar to what is seen in aging men []. This allows researchers to investigate the impact of hormonal changes on prostatic inflammation and evaluate the efficacy of potential treatments like this compound [, ].

Q4: Are there any insights into the potential role of this compound in prostate cancer based on this research?

A4: Research using the Noble rat model suggests a potential link between chronic prostatic inflammation and prostate cancer development []. The observation of inflammatory infiltrates adjacent to precancerous lesions, but not adenocarcinomas, suggests that inflammation might play a role in the early stages of carcinogenesis []. While more research is needed, this compound's anti-inflammatory effects in this model warrant further investigation into its potential role in prostate cancer prevention or treatment [].

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